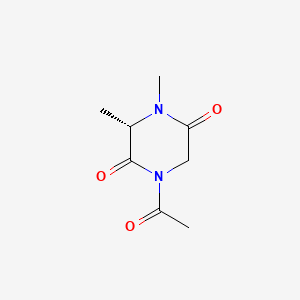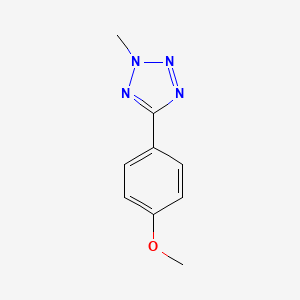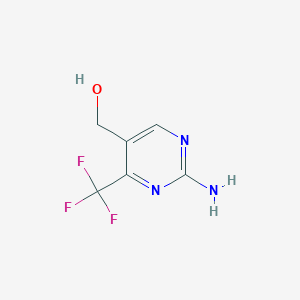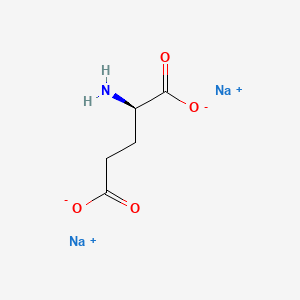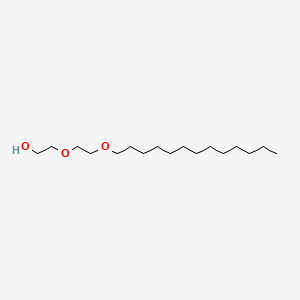
Ethanol, 2-(2-(tridecyloxy)ethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 2-(2-(tridecyloxy)ethoxy)- typically involves the reaction of tridecyl alcohol with ethylene oxide. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as potassium hydroxide (KOH) to facilitate the ethoxylation process .
Industrial Production Methods: In industrial settings, the production of Ethanol, 2-(2-(tridecyloxy)ethoxy)- is scaled up using continuous reactors where tridecyl alcohol and ethylene oxide are fed into the reactor in a controlled manner. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Ethanol, 2-(2-(tridecyloxy)ethoxy)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed:
Oxidation: Aldehydes or carboxylic acids.
Substitution: Alkyl halides or other substituted derivatives.
Applications De Recherche Scientifique
Ethanol, 2-(2-(tridecyloxy)ethoxy)- has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of biological buffers and detergents for cell lysis and protein extraction.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Mécanisme D'action
The mechanism of action of Ethanol, 2-(2-(tridecyloxy)ethoxy)- is primarily attributed to its surfactant properties. The compound reduces surface tension, allowing it to interact with both hydrophobic and hydrophilic substances. This dual interaction facilitates the formation of micelles, which can encapsulate and solubilize various compounds .
Molecular Targets and Pathways:
Cell Membranes: The compound can interact with cell membranes, disrupting lipid bilayers and enhancing permeability.
Comparaison Avec Des Composés Similaires
Ethanol, 2-(2-(dodecyloxy)ethoxy)-: Similar structure but with a shorter dodecyl chain.
Ethanol, 2-(2-(tetradecyloxy)ethoxy)-: Similar structure but with a longer tetradecyl chain.
Uniqueness: Ethanol, 2-(2-(tridecyloxy)ethoxy)- is unique due to its specific chain length, which provides an optimal balance between hydrophobic and hydrophilic properties. This balance enhances its effectiveness as a surfactant compared to its shorter or longer chain analogs .
Propriétés
Numéro CAS |
14663-73-1 |
|---|---|
Formule moléculaire |
C17H36O3 |
Poids moléculaire |
288.5 g/mol |
Nom IUPAC |
2-(2-tridecoxyethoxy)ethanol |
InChI |
InChI=1S/C17H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-19-16-17-20-15-13-18/h18H,2-17H2,1H3 |
Clé InChI |
RTRMBXZHMWADJB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCOCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



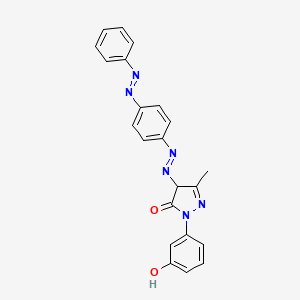

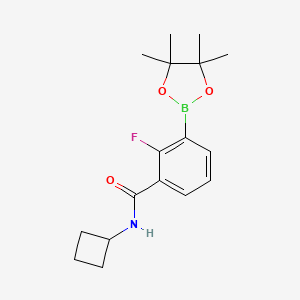
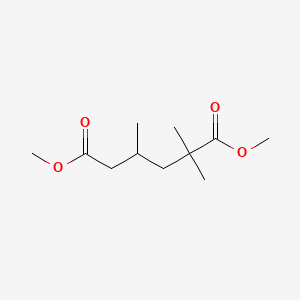
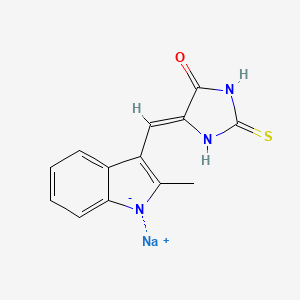
![2-(2-Methyl-7-trifluoromethyl-5-(3,4,5-trimethoxyphenyl)-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B13733018.png)
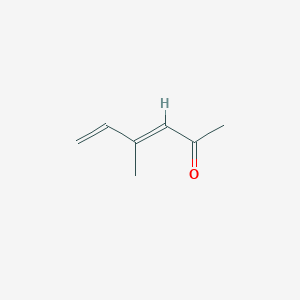
![[(3R,5S)-5-(3-acetylanilino)-4-amino-3-(dimethylcarbamoylamino)-1,2-dihydroxy-3-[(1S)-1-hydroxyethyl]-2-methylcyclopentyl]methyl 2-hydroxy-6-methylbenzoate](/img/structure/B13733027.png)
